molecular formula C5H7NO2 B6259735 2-methylpropanecarbonyl isocyanate CAS No. 4558-63-8

2-methylpropanecarbonyl isocyanate

Cat. No.: B6259735
CAS No.: 4558-63-8
M. Wt: 113.1
InChI Key:
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Description

2-Methylpropanecarbonyl isocyanate is an organic compound with the molecular formula C6H9NO2. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is used in various fields of research and industry due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanecarbonyl chloride with sodium azide, followed by thermal decomposition to yield the isocyanate. Another method includes the reaction of 2-methylpropanecarbonyl amine with phosgene .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method is widely used despite the toxicity of phosgene, due to its efficiency and high yield. Non-phosgene methods, such as the thermal decomposition of carbamates, are also being explored to reduce environmental and health risks .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropanecarbonyl isocyanate undergoes various chemical reactions, including nucleophilic attack, electrophilic addition, and oxidation. It can react with water to form carbamic acid, which then decomposes to form an amine and carbon dioxide .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylpropanecarbonyl isocyanate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropanecarbonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This leads to the formation of carbamates, ureas, and amines, respectively. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by rearrangement and elimination steps .

Comparison with Similar Compounds

2-Methylpropanecarbonyl isocyanate can be compared with other isocyanates such as:

Uniqueness: this compound is unique due to its branched alkyl group, which influences its reactivity and physical properties. This makes it suitable for specific applications where other isocyanates may not be as effective .

Properties

CAS No.

4558-63-8

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

75

Origin of Product

United States

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